molecular formula C22H14O7 B1612446 Fluorescein-O-acetate CAS No. 233759-98-3

Fluorescein-O-acetate

Cat. No. B1612446
M. Wt: 390.3 g/mol
InChI Key: VQKDLLIKXLDPHW-UHFFFAOYSA-N
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Description

Fluorescein-O-acetate (FOA) is a fluorescent compound that is widely used in scientific research. It is a derivative of fluorescein, which is a naturally occurring fluorescent compound that is found in some species of marine organisms. FOA is a useful tool in many areas of scientific research such as biochemistry, physiology, and cell biology.

Scientific Research Applications

  • Selective Peroxide Signaling : Fluorescein and resorufin acetate derivatives signal perborate ions selectively over other common anions. This is based on the selective deprotection of acetate groups by perborate, resulting in significant chromogenic and fluorogenic signaling. This property is useful in detecting and differentiating perborate from other oxidants in solutions (Choi et al., 2010).

  • Microbial Activity Measurement : Fluorescein diacetate hydrolysis is a method for measuring total microbial activity in soil and litter. The hydrolysis activity correlates with microbial respiration, making it a valuable tool for studying microbial ecology and environmental biology (Schn�rer & Rosswall, 1982).

  • NADH Chemosensor : Fluorescein derivatives, like Fluorescein mercury acetate (FMA), are used as chemosensors for NADH, essential in cellular energy metabolism and enzymatic reactions. FMA can detect NADH in aqueous solutions with high selectivity and sensitivity, which is significant for biochemical and medical research (Jung et al., 2010).

  • Biological Probes Design : Fluorescein-based compounds, including those with fluorescein-O-acetate, are used in designing sophisticated fluorescent dyes for advanced biochemical and biological experiments. These compounds are critical in creating molecular probes for various research applications (Lavis, 2017).

properties

IUPAC Name

2-[3-(carboxymethoxy)-6-oxoxanthen-9-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O7/c23-12-5-7-16-18(9-12)29-19-10-13(28-11-20(24)25)6-8-17(19)21(16)14-3-1-2-4-15(14)22(26)27/h1-10H,11H2,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKDLLIKXLDPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585004
Record name 2-[6-(Carboxymethoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Carboxymethoxy)-6-oxoxanthen-9-YL]benzoic acid

CAS RN

233759-98-3
Record name 2-[6-(Carboxymethoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluorescein-O'-acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
H Wang, J Li, X Liu, TX Yang, HS Zhang - Analytical Biochemistry, 2000 - Elsevier
… Therefore, N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA) was newly designed and synthesized in our laboratory. In this paper, the feasibility of SIFA as a derivatizing reagent for …
Number of citations: 51 www.sciencedirect.com
H Wang, J Li, X Liu, HS Zhang - Analytica chimica acta, 2000 - Elsevier
… N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA) is a new derivatizing reagent synthesized in our laboratory [23]. Fluorescein is a widely used fluorophore because of its convenient …
Number of citations: 47 www.sciencedirect.com
YH Deng, HS Zhang, XL Du… - Journal of separation …, 2008 - Wiley Online Library
… A highly fluorescent derivatizing reagent, N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA), has been synthesized in our laboratory [28]. In our previous works, the analytical potential …
H Wang, J Li, TX Yang, HS Zhang - Journal of chromatographic …, 2001 - academic.oup.com
A new fluorescent derivatizing reagent, N-hydroxysuccinimidyl-fluorescein-O-acetate, is used for the high-performance liquid chromatographic analysis of amino acids and oligopeptides…
Number of citations: 13 academic.oup.com
YH Deng, ZX Zhang, HS Zhang, H Wang - Talanta, 2010 - Elsevier
A highly fluorescent reagent, N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA) has been labeled on bovine serum albumin (BSA) to construct a new immunofluorescent probe, SIFA-…
Number of citations: 4 www.sciencedirect.com
YH Deng, RJ Li, HS Zhang, XL Du, H Wang - Analytica chimica acta, 2007 - Elsevier
Phosphorylation of amino acid residues in proteins plays a major role in biological systems. In this paper, a reversed-phase high performance liquid chromatographic (HPLC) method …
Number of citations: 14 www.sciencedirect.com
YH Deng, HS Zhang, H Wang - Analytical and bioanalytical chemistry, 2008 - Springer
… –laser-induced fluorescence detection (argon ion laser, excitation at 488 nm and emission at 520 nm) using derivatization with N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA). …
Number of citations: 6 link.springer.com
LW Cao, H Wang, JS Li, HS Zhang - Journal of Chromatography A, 2005 - Elsevier
6-Oxy-(N-succinimidyl acetate)-9-(2′-methoxycarbonyl)fluorescein (SAMF), a new fluorescein-based amine-reactive fluorescent probe was well designed, synthesized and used as a …
Number of citations: 71 www.sciencedirect.com
YH Deng, H Wang, L Zhong, HS Zhang - Talanta, 2009 - Elsevier
… N-Hydroxysuccinimidyl fluorescein-O-acetate (SIFA) was synthesized in our laboratory for amine labeling [28]. Because of its high fluorescence quantum efficiency, fast labeling reaction…
Number of citations: 31 www.sciencedirect.com
YH Deng, H Wang, HS Zhang - Journal of separation science, 2008 - Wiley Online Library
… N‐Hydroxysuccinimidyl fluorescein‐O‐acetate, a fluorescein‐based dye, was employed for the derivatization of these neurotransmitters prior to CE–LIF analysis. Different parameters …

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